3-Propyl-benzofuran-2-carbaldehyde

Lipophilicity clogP Drug-likeness

3-Propyl-benzofuran-2-carbaldehyde (CAS 894851-86-6; molecular formula C₁₂H₁₂O₂; MW 188.22 g·mol⁻¹) is a 2,3-disubstituted benzofuran derivative bearing an n-propyl group at the 3-position and a reactive aldehyde at the 2-position. The compound serves as a modular building block in heterocyclic synthesis, with the aldehyde group enabling condensation, reduction, and nucleophilic addition chemistry while the 3-propyl substituent provides a defined hydrophobic increment that distinguishes it from shorter-chain or unsubstituted benzofuran-2-carbaldehyde analogs.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B8423816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-benzofuran-2-carbaldehyde
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCC1=C(OC2=CC=CC=C21)C=O
InChIInChI=1S/C12H12O2/c1-2-5-9-10-6-3-4-7-11(10)14-12(9)8-13/h3-4,6-8H,2,5H2,1H3
InChIKeyWJILWDWHYLACJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-benzofuran-2-carbaldehyde: Procurement-Ready Physicochemical and Structural Baseline for Differentiated Benzofuran Scaffold Selection


3-Propyl-benzofuran-2-carbaldehyde (CAS 894851-86-6; molecular formula C₁₂H₁₂O₂; MW 188.22 g·mol⁻¹) is a 2,3-disubstituted benzofuran derivative bearing an n-propyl group at the 3-position and a reactive aldehyde at the 2-position . The compound serves as a modular building block in heterocyclic synthesis, with the aldehyde group enabling condensation, reduction, and nucleophilic addition chemistry while the 3-propyl substituent provides a defined hydrophobic increment that distinguishes it from shorter-chain or unsubstituted benzofuran-2-carbaldehyde analogs . Standard commercial purity specifications are ≥95% .

Modular building block for heterocyclic synthesis with reactive aldehyde handle
n-Propyl substituent provides defined hydrophobic increment vs. shorter-chain analogs
Standard commercial purity supports SAR and fragment-based workflows

Why 3-Propyl-benzofuran-2-carbaldehyde Cannot Be Interchanged with Shorter-Chain or Unsubstituted Benzofuran-2-carbaldehydes


Benzofuran-2-carbaldehyde derivatives differing only in the 3-position alkyl substituent are not interchangeable in structure-activity relationship (SAR) campaigns or property-driven synthesis programs. The n-propyl chain at C3 elevates calculated octanol-water partition coefficient (clogP) by approximately 0.7–1.5 log units relative to unsubstituted benzofuran-2-carbaldehyde (clogP ≈ 1.76–2.01) and by ~0.3–0.8 log units versus the 3-methyl analog (clogP ≈ 2.50–2.55) [1][2]. This lipophilicity shift directly impacts membrane permeability, organic-solvent partitioning, chromatographic retention, and protein-binding potential. Furthermore, the boiling point increases substantially—from ~135 °C (18 mmHg) for the parent benzofuran-2-carboxaldehyde to ~250 °C (atmospheric pressure) for the 3-propyl derivative—altering distillation and handling requirements [1]. These predictable but non-trivial differences mandate compound-specific procurement rather than generic analog substitution.

Lipophilicity

n-Propyl group increases lipophilicity, which may shift organic-phase partitioning and protein binding vs. unsubstituted benzofuran-2-carbaldehyde.

Boiling Point

Elevated boiling point may change distillation requirements and reduce volatility losses relative to parent analogs.

Chromatography

Retention shift on reversed-phase columns can impact purification workflows; not directly interchangeable with 3-methyl or unsubstituted benzofuran-2-carbaldehydes.

3-Propyl-benzofuran-2-carbaldehyde: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity Increment: Calculated logP of 3-Propyl-benzofuran-2-carbaldehyde vs. 3-Methyl and Unsubstituted Analogs

The n-propyl substituent at the 3-position increases predicted logP by approximately 0.5–1.5 log units compared to the unsubstituted parent benzofuran-2-carbaldehyde and by ~0.3–0.8 log units relative to the 3-methyl analog, based on ChemAxon and ALOGPS consensus estimates [1][2]. This lipophilicity shift directly influences membrane partitioning, organic-aqueous extraction efficiency, and protein binding, making the 3-propyl derivative the preferred choice when higher logD₇.₄ is required without introducing a second aromatic ring.

Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.5 to +1.5 vs. parent; +0.3 to +0.8 vs. 3-methyl
Supports selection for higher logD₇.₄ in SAR campaigns
In silico consensus; verify experimentally
Lipophilicity clogP Drug-likeness Permeability

Boiling Point and Volatility Shift: 3-Propyl vs. Unsubstituted Benzofuran-2-carbaldehyde

3-Propyl-benzofuran-2-carbaldehyde exhibits a boiling point of approximately 250 °C at atmospheric pressure, substantially higher than the parent benzofuran-2-carboxaldehyde (135 °C at 18 mmHg; ~210–220 °C estimated at 760 mmHg) . The ~30–40 °C boiling point elevation versus the parent compound reflects the increased molecular weight and van der Waals surface area contributed by the propyl chain, directly affecting distillation protocols and thermal stability considerations during synthesis.

Boiling Point Elevation
Reported
~250 °C vs. ~210–220 °C for parent (atm. pressure)
Alters distillation and handling protocols
Vendor-published data; confirm under lab conditions
Boiling point Physical property Distillation Handling

Molecular Weight and Rotatable Bond Differentiation vs. 3-Methyl and Unsubstituted Analogs

3-Propyl-benzofuran-2-carbaldehyde (MW 188.22 g·mol⁻¹) carries an additional 28.05 mass units compared to the 3-methyl analog (MW 160.17 g·mol⁻¹) and 42.08 mass units above the unsubstituted benzofuran-2-carbaldehyde (MW 146.14 g·mol⁻¹) [1]. The propyl chain introduces three rotatable bonds (vs. one in the parent and one in the 3-methyl derivative), increasing conformational flexibility and potentially modulating entropic contributions to target binding. This increment remains within lead-like physicochemical space but provides a distinct window for fragment growth strategies where incremental alkyl-chain elongation is part of the SAR exploration plan.

MW & Flexibility
Class-level inference
MW 188.22; +42.08 vs. parent; +2 rotatable bonds
Fills lead-like gap between methyl and aryl benzofuran analogs
Rotatable bonds from SMILES; may influence binding entropy
Molecular weight Rotatable bonds Lead-likeness Fragment-based design

Aldehyde Reactivity Context: 3-Propyl vs. 3-Isopropyl Steric Effects on Derivatization

The linear n-propyl chain at the 3-position of 3-propyl-benzofuran-2-carbaldehyde imposes less steric hindrance on the adjacent 2-carbaldehyde electrophilic center than the branched isopropyl group of 3-isopropyl-benzofuran-2-carbaldehyde (same MW, same formula) . Computational studies on 3-isopropylbenzofuran-2-carbaldehyde predict that the branched substituent hinders π-π stacking interactions and may interfere with nucleophilic approach to the aldehyde carbonyl . This steric distinction makes the 3-propyl derivative the preferred scaffold when aldehyde reactivity must be preserved for subsequent condensation (e.g., hydrazone, oxime, or Schiff base formation) or reduction chemistry.

Aldehyde Steric Access
Class-level inference
Linear n-propyl vs. branched isopropyl: less steric hindrance at C2 aldehyde
Preserves aldehyde reactivity for condensation chemistry
Computational predictions; confirm with kinetic profiling
Aldehyde reactivity Steric hindrance Schiff base Nucleophilic addition

Limitation Disclosure: Absence of Published Direct Head-to-Head Biological Activity Data

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases as of April 2026 did not identify any published direct head-to-head biological activity comparison between 3-propyl-benzofuran-2-carbaldehyde and its closest analogs (3-methyl, 3-ethyl, 3-isopropyl, or unsubstituted benzofuran-2-carbaldehyde) in the same assay under identical conditions. Available biological data for the broader benzofuran-2-carbaldehyde class indicate cytotoxicity against MCF-7 breast cancer cells and antimicrobial activity, but these data are not compound-specific . Procurement decisions must therefore rely on the physicochemical differentiation evidence presented above, with biological activity inferred from class-level trends rather than direct comparator data.

Biological Data Gap
Data to verify
No head-to-head bioactivity data available for 3-propyl vs. closest analogs
Procurement based on physicochemical differentiation
Literature search April 2026; class-level cytotoxicity trends only
Data gap Procurement limitation Biological evidence

Procurement-Relevant Application Scenarios for 3-Propyl-benzofuran-2-carbaldehyde Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring Incremental Lipophilicity Tuning Without Aromatic Ring Addition

When a benzofuran-based lead series requires systematic logP increase without introducing additional aromatic rings (which can cause solubility collapse, CYP inhibition, or mutagenicity flags), 3-propyl-benzofuran-2-carbaldehyde offers a clogP increment of ~0.5–1.5 units above the parent scaffold . This positions the compound as a logical next-step building block following evaluation of the 3-methyl or 3-ethyl analogs, enabling SAR exploration in the logD₇.₄ range of ~3.0–3.4 that is unattainable with shorter-chain homologs .

Synthetic Intermediate for Aldehyde-Derivatization Chemistry Where Steric Accessibility Is Critical

The linear n-propyl chain of 3-propyl-benzofuran-2-carbaldehyde preserves aldehyde group accessibility for nucleophilic addition, condensation, and reduction, unlike the sterically hindered 3-isopropyl isomer . Research groups performing hydrazone, oxime, or Schiff base library synthesis should select the 3-propyl variant over the 3-isopropyl analog when maximizing aldehyde conversion rates is a priority .

Physicochemical Property Calibration in Fragment-Based Drug Discovery (FBDD)

With MW of 188.22 g·mol⁻¹ and three rotatable bonds, 3-propyl-benzofuran-2-carbaldehyde fills a gap in the benzofuran-2-carbaldehyde series between the 3-methyl analog (MW 160.17) and larger 3-aryl derivatives . Fragment-based screening libraries that require incremental MW and flexibility variation while maintaining the reactive aldehyde handle benefit from including this compound as a distinct entry .

Process Chemistry Development Requiring Defined Boiling Point and Volatility Parameters

The boiling point of ~250 °C (substantially above the unsubstituted parent compound at ~210–220 °C estimated at atmospheric pressure) allows distillation-based purification strategies that differ from those used for lower-boiling benzofuran-2-carbaldehyde analogs . Process chemists scaling reactions involving this building block should account for the reduced volatility and adjust vacuum distillation parameters accordingly .

Application
Selection Property
Validation Focus
Lipophilicity tuning in benzofuran SAR
n-Propyl group offers defined logD₇.₄ shift without added aromatic ring
Measure experimental logD₇.₄; assess CYP inhibition profile
Aldehyde condensation chemistry
Linear propyl chain preserves steric accessibility at C2 aldehyde
Monitor aldehyde conversion rates in model reactions
Fragment-based library expansion
MW and rotatable bond count fill gap between methyl and aryl benzofuran analogs
Check lead-likeness filters and binding entropy contributions
Distillation process development
Reduced volatility relative to parent benzofuran-2-carbaldehyde
Optimize vacuum distillation parameters; confirm thermal stability
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